![molecular formula C15H15NO4 B6506521 N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide CAS No. 1428364-34-4](/img/structure/B6506521.png)
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide, also known as N-(4-hydroxybut-2-ynyl)cyclopropanecarboxamide (HBCPC), is a cyclopropanecarboxamide derivative that has been studied for its potential applications in scientific research. HBCPC is a novel compound with a wide range of biological activities, including anti-inflammatory, anti-fungal, and anti-cancer properties. HBCPC is also known to have a wide range of applications in laboratory experiments, including as a reagent for synthesis of various compounds, as a catalyst for organic reactions, and as an inhibitor of enzymes. In
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Chalcones, including N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide, belong to the flavonoid family and possess diverse pharmacological activities. Notably, chalcones exhibit anti-cancer properties . Researchers have investigated their potential as chemotherapeutic agents due to their ability to inhibit cancer cell proliferation. Further studies are needed to explore the specific mechanisms and potential targets for this compound in cancer treatment.
Antioxidant Properties
Quinoline derivatives, such as N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide, often display antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigating the antioxidant potential of this compound could lead to insights for developing novel antioxidants or dietary supplements .
HDAC Inhibition
The intermediate compound N-(4-acetylphenyl)quinoline-3-carboxamide (a precursor to our target compound) has been used for constructing trithiocarbonates as HDAC (Histone deacetylase) inhibitors . HDAC inhibitors are promising in cancer therapy, as they regulate gene expression and promote apoptosis in cancer cells. Further exploration of the HDAC inhibitory activity of N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide is warranted.
Antiproliferative Effects
Amuvatinib derivatives, including N-(2H-1,3-benzodioxol-5-yloxy)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, have demonstrated efficacy in tumor cells experiencing glucose starvation . Investigating whether our compound exhibits similar antiproliferative effects could provide valuable insights for cancer treatment.
Antidiabetic Investigations
Chalcones have also been studied for their anti-diabetic potential . Investigating whether our compound affects glucose metabolism or insulin sensitivity could be relevant in the context of diabetes research.
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c17-15(11-3-4-11)16-7-1-2-8-18-12-5-6-13-14(9-12)20-10-19-13/h5-6,9,11H,3-4,7-8,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDACSEOWUNGGSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclopropanecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.